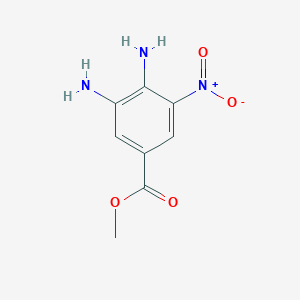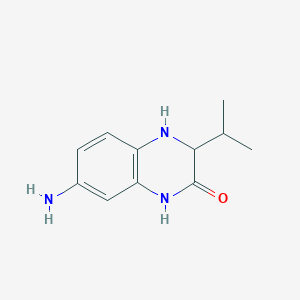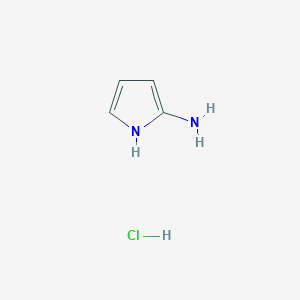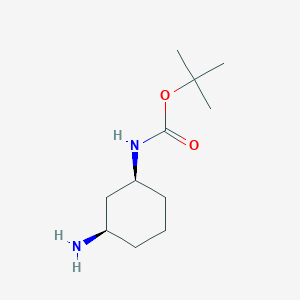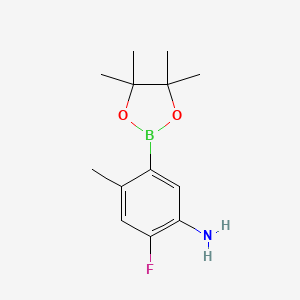![molecular formula C7H12N2O B1404308 (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 868552-08-3](/img/structure/B1404308.png)
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Übersicht
Beschreibung
“(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares structural similarities with other compounds such as "(3aS,7aS)-3a-Fluorooctahydro-1H-pyrrolo[3,4-c]pyridin-1-one"1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one”. However, similar compounds have been synthesized using various methods2. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design3.Molecular Structure Analysis
The molecular structure of “(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one” is not readily available. However, similar compounds such as “(3aS,7aS)-3a-Fluorooctahydro-1H-pyrrolo[3,4-c]pyridin-1-one” have been analyzed1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one”. However, similar compounds have been involved in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one” are not readily available. However, similar compounds such as “(3aS,7aS)-3a-Fluorooctahydro-1H-pyrrolo[3,4-c]pyridin-1-one” have been analyzed1.Wissenschaftliche Forschungsanwendungen
Conformational Studies
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, and similar compounds, have been studied for their conformational characteristics. For instance, certain perhydroisoxazolo[2,3-a]pyridines, chemically related to this compound, exhibit distinct conformational behavior depending on the size of the fused lactone ring. These studies contribute to the understanding of molecular structure and behavior in different solvents (Alvarez-Larena et al., 1995).
Structural Characterization and Synthesis
The structural characterization and synthesis of related compounds are also areas of significant research. For example, the synthesis of enantiomerically pure octahydro-3H-pyrrolo[3,4-c]pyridin-3-one has been achieved, providing insights into the absolute configuration of the pyrrolopiperidine fragment. Such studies are crucial in the development of synthetic methodologies for complex organic compounds (Zhu et al., 2009).
Biological Activity
Research into the biological activity of pyrrolo[3,4-c]pyridine derivatives, which include (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one, has shown a broad spectrum of pharmacological properties. These derivatives have been studied for their potential in treating diseases of the nervous and immune systems, as well as for their antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Chemical Synthesis and Applications
The compound and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility and potential applications of these molecules in different fields, such as organic synthesis and medicinal chemistry. For instance, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones shows the reactivity and synthetic applications of these compounds (Goto et al., 1991).
Safety And Hazards
There is no specific safety and hazard information available for “(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one”. However, similar compounds have been evaluated for their safety1.
Zukünftige Richtungen
The future directions for research on “(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety. Additionally, its potential applications in various fields such as medicine could be explored.
Please note that the information provided is based on the available data and there might be more recent studies or data not included in this analysis. For a more comprehensive and up-to-date analysis, consulting a chemical database or a subject matter expert is recommended.
Eigenschaften
IUPAC Name |
(3aS,7aS)-1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNMNJGBKPGDPH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)

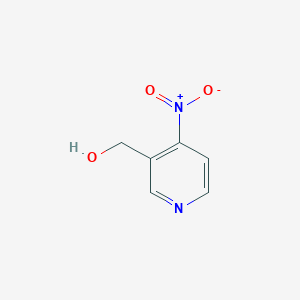
![(S)-Methyl 2-amino-3-(3,5-dichloro-4-((2-phenylbenzo[d]oxazol-7-yl)methoxy)phenyl)propanoate hydrochloride](/img/structure/B1404228.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)
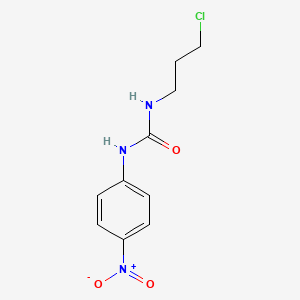

![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)
![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)
